molecular formula C25H30N6O2S B305895 N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide

N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide

Numéro de catalogue B305895
Poids moléculaire: 478.6 g/mol
Clé InChI: WCEIUFGDPTWTDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide, also known as ETSMTB, is a chemical compound that has gained significant attention in the field of scientific research. ETSMTB is a triazole-based molecule that has been synthesized through a complex process involving various chemical reactions.

Mécanisme D'action

The mechanism of action of N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide is not yet fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). Additionally, this compound has been found to modulate the activity of various transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the production of various pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the production of prostaglandin E2 (PGE2), a key mediator of the inflammatory response. Additionally, this compound has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, this compound has been found to exhibit significant activity against a wide range of targets, making it a versatile tool for scientific research. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and much of its biological activity is still not fully understood. Additionally, this compound has been found to exhibit some toxicity in certain cell lines, which may limit its use in certain experimental settings.

Orientations Futures

There are several potential future directions for the study of N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide. One area of interest is the development of new synthetic methods for this compound that may improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. Finally, there is also interest in developing new derivatives of this compound that may exhibit improved activity against specific targets. Overall, the study of this compound is an exciting area of research that holds significant promise for the development of new therapeutic agents.

Méthodes De Synthèse

The synthesis of N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide involves several steps, including the reaction of 4-phenylpiperazine with ethyl chloroacetate, followed by the reaction with thiosemicarbazide to form 4-ethyl-5-thiosemicarbazide-4H-1,2,4-triazole. This compound is then reacted with 2-oxo-2-phenylacetaldehyde to form 4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazole. Finally, this compound is reacted with 3-methylbenzoyl chloride to form this compound.

Applications De Recherche Scientifique

N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects. This compound has also been investigated for its potential as an anti-cancer agent, as it has been found to inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its potential as an antimicrobial agent, as it has been found to exhibit significant activity against various bacterial and fungal strains.

Propriétés

Formule moléculaire

C25H30N6O2S

Poids moléculaire

478.6 g/mol

Nom IUPAC

N-[[4-ethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide

InChI

InChI=1S/C25H30N6O2S/c1-3-31-22(17-26-24(33)20-9-7-8-19(2)16-20)27-28-25(31)34-18-23(32)30-14-12-29(13-15-30)21-10-5-4-6-11-21/h4-11,16H,3,12-15,17-18H2,1-2H3,(H,26,33)

Clé InChI

WCEIUFGDPTWTDT-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CNC(=O)C4=CC(=CC=C4)C

SMILES canonique

CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CNC(=O)C4=CC=CC(=C4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.